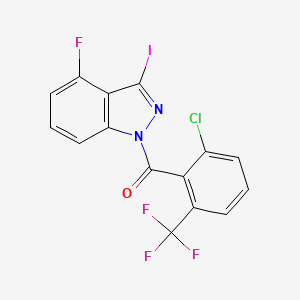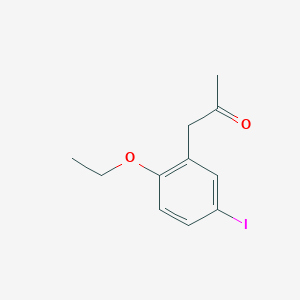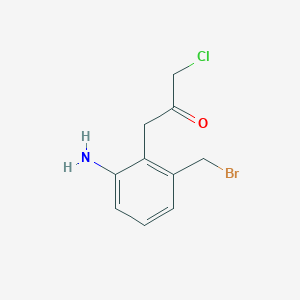
1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a bromomethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-6-methylphenyl derivatives followed by chlorination and subsequent coupling with propanone derivatives. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromomethyl and chloropropanone groups are key to its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity. The pathways involved often include nucleophilic attack and subsequent formation of stable adducts.
Comparison with Similar Compounds
- 1-(2-Amino-6-methylphenyl)-3-chloropropan-2-one
- 1-(2-Amino-6-(hydroxymethyl)phenyl)-3-chloropropan-2-one
- 1-(2-Amino-6-(ethylmethyl)phenyl)-3-chloropropan-2-one
Comparison: 1-(2-Amino-6-(bromomethyl)phenyl)-3-chloropropan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its methyl, hydroxymethyl, or ethylmethyl analogs. This uniqueness makes it particularly valuable in synthetic chemistry and biochemical studies, where specific reactivity is desired.
Properties
Molecular Formula |
C10H11BrClNO |
|---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-6-(bromomethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H11BrClNO/c11-5-7-2-1-3-10(13)9(7)4-8(14)6-12/h1-3H,4-6,13H2 |
InChI Key |
RAFSTASBTGGMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)CC(=O)CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


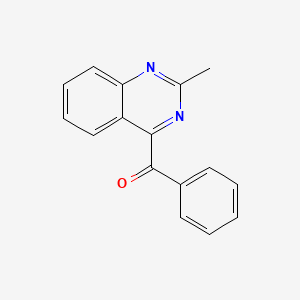
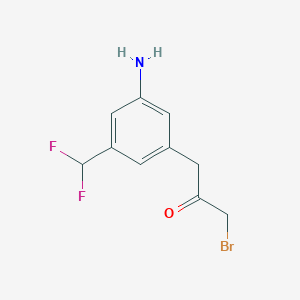
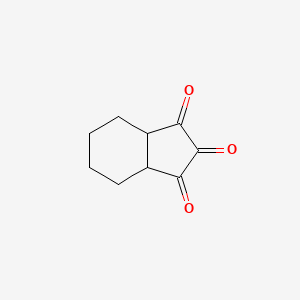
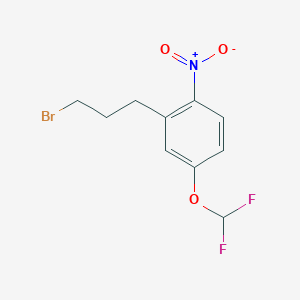
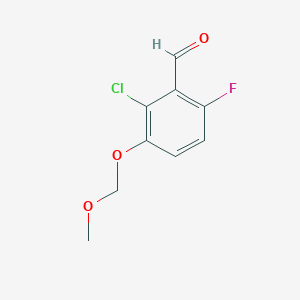
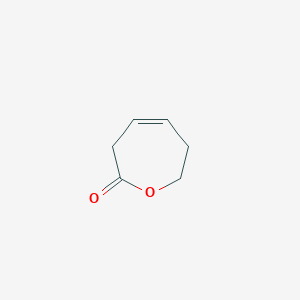
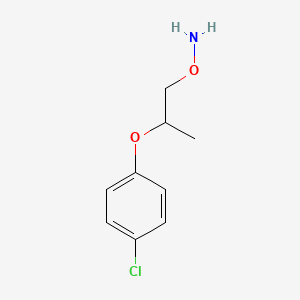
![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)
![1,5-Dinitro-2,4-bis[(propan-2-yl)oxy]benzene](/img/structure/B14069120.png)
![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxo-pyrimidin-1-yl)-4-fluoro-3-hydroxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B14069141.png)
![benzyl N-[1-(methylamino)-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14069147.png)
